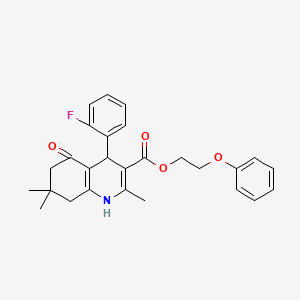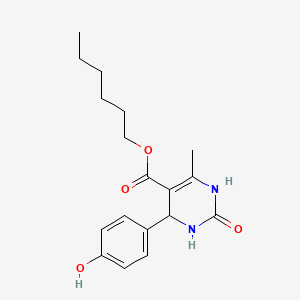![molecular formula C25H20BrN5OS B11686022 N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11686022.png)
N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of bromine, phenyl, triazole, and acetohydrazide groups, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
The synthesis of N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then combined under specific reaction conditions to form the final compound. Common synthetic routes include:
Formation of the Hydrazide Intermediate: This step involves the reaction of an appropriate hydrazine derivative with an acylating agent to form the hydrazide.
Condensation Reaction: The final step involves the condensation of the brominated intermediate with a triazole derivative under controlled conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used, and can include a variety of functionalized derivatives.
Scientific Research Applications
N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies and drug discovery.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties can be leveraged.
Industry: It is used in the development of specialty chemicals and materials with specific properties, such as advanced polymers and coatings.
Mechanism of Action
The mechanism of action of N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.
Comparison with Similar Compounds
N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide can be compared with other similar compounds, such as:
N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-3-(9H-carbazol-9-yl)propanehydrazide: This compound features a carbazole group instead of the triazole group, leading to different chemical and biological properties.
N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide: This compound includes a pyrazole group, which also results in distinct reactivity and applications.
The uniqueness of N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide lies in its specific combination of functional groups, which confer unique chemical reactivity and potential for diverse applications.
Properties
Molecular Formula |
C25H20BrN5OS |
|---|---|
Molecular Weight |
518.4 g/mol |
IUPAC Name |
N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C25H20BrN5OS/c26-21(16-19-10-4-1-5-11-19)17-27-28-23(32)18-33-25-30-29-24(20-12-6-2-7-13-20)31(25)22-14-8-3-9-15-22/h1-17H,18H2,(H,28,32)/b21-16-,27-17+ |
InChI Key |
PCCROHJXGHHCSA-WRRPUPGBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4)\Br |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z,5Z)-2-[(3,5-dimethylphenyl)imino]-5-(4-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11685947.png)
![3-bromo-N'-[(E)-(3-methoxy-1-benzothiophen-2-yl)methylidene]benzohydrazide](/img/structure/B11685953.png)

![ethyl 4-({(2Z)-6-[(4-methoxyphenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B11685959.png)
![3-Ethenyl-7,9,11-trimethyl-2,4-dioxaspiro[5.5]undec-8-ene](/img/structure/B11685960.png)

![(3E)-1-(4-bromo-2-methylphenyl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11685973.png)
![N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11685987.png)
![3-(1-Pyrrolidinyl)-5-(4-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one](/img/structure/B11685992.png)
![2-methyl-N'-[(E)-(6-methylpyridin-2-yl)methylidene]quinoline-4-carbohydrazide](/img/structure/B11686000.png)
![1-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino]-3-(3,4-dichlorophenyl)urea](/img/structure/B11686001.png)
![{4-[(E)-(3,5-dioxo-1-phenylpyrazolidin-4-ylidene)methyl]phenoxy}acetic acid](/img/structure/B11686002.png)
![2-phenoxy-N'-[(2E)-3-phenylprop-2-en-1-ylidene]propanehydrazide](/img/structure/B11686005.png)
![(2S)-2-[[7-[[(1S)-1-carboxy-2-methylpropyl]sulfamoyl]-9-oxofluoren-2-yl]sulfonylamino]-3-methylbutanoic acid](/img/structure/B11686009.png)
